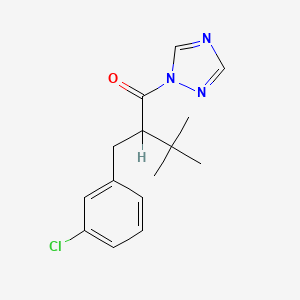
1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a 3-chlorophenyl group and a 3,3-dimethyl-1-oxobutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 3,3-dimethyl-1-oxobutyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted triazole derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, by binding to its active site and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
- 1H-1,2,4-Triazole-1-ethanol, β-((2,4-dichlorophenyl)methyl)-α-(1,1-dimethyl-1-oxobutyl)-
- 1H-1,2,4-Triazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
Comparison: Compared to similar compounds, 1H-1,2,4-Triazole, 1-(2-((3-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to the specific positioning of the 3-chlorophenyl group and the 3,3-dimethyl-1-oxobutyl group. These structural features contribute to its distinct biological activity and chemical reactivity. The presence of the 3-chlorophenyl group enhances its potential as an enzyme inhibitor, while the 3,3-dimethyl-1-oxobutyl group provides steric hindrance, affecting its interaction with molecular targets .
Eigenschaften
CAS-Nummer |
110577-52-1 |
|---|---|
Molekularformel |
C15H18ClN3O |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
2-[(3-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-5-4-6-12(16)7-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI-Schlüssel |
AXAGCHNYUZBGFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC1=CC(=CC=C1)Cl)C(=O)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


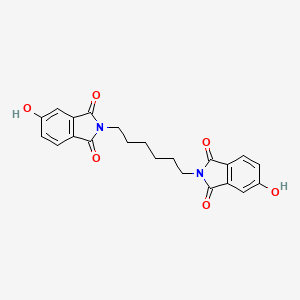
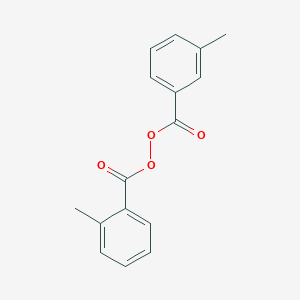
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
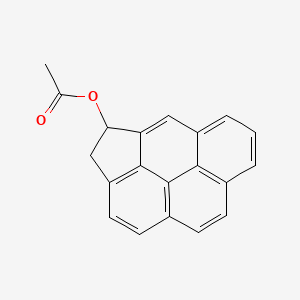
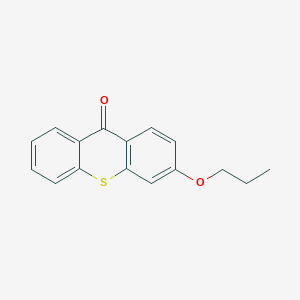

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
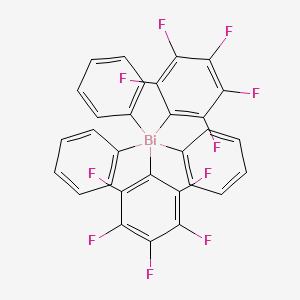

![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

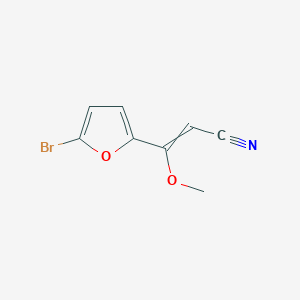
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
